Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
This compound belongs to the thieno[3,4-d]pyridazine family, characterized by a fused thiophene-pyridazine core. Its structure includes:
- Ethyl carboxylate at position 1.
- 4-oxo-3,4-dihydro moiety, indicating a ketone and reduced pyridazine ring.
- 3-phenyl substituent at position 2.
- 5-(2-(m-tolyl)acetamido) group, featuring a meta-methylphenyl-acetamide side chain.
Structural analogs highlight the importance of substituent variations on properties and activity.
Properties
IUPAC Name |
ethyl 5-[[2-(3-methylphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-3-31-24(30)21-18-14-32-22(25-19(28)13-16-9-7-8-15(2)12-16)20(18)23(29)27(26-21)17-10-5-4-6-11-17/h4-12,14H,3,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFKMBVKBYYZNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC(=C3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thienopyridazine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be optimized for scale-up by employing continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and yield of the compound while minimizing the use of hazardous reagents and solvents. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further chemical modifications.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Compound A ():
- Name: Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate.
- Key Differences: Position 3: 4-(trifluoromethyl)phenyl vs. phenyl in the target compound. Position 5: 3-phenylpropanoylamino vs. 2-(m-tolyl)acetamido.
- Inferred Properties: The trifluoromethyl group (electron-withdrawing) enhances metabolic stability and lipophilicity compared to the target’s phenyl group. The propanoylamino chain may reduce solubility relative to the shorter acetamido group in the target compound.
Compound B ():
- Name: Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate.
- Key Differences: Position 3: 4-aminophenyl (electron-rich) vs. phenyl. Position 5: amino group vs. acetamido.
- Reduced steric bulk at position 5 may enhance binding to flat receptor surfaces compared to the acetamido side chain.
Pharmacological Implications
For example:
- 2-amino-3-benzoylthiophenes () act as allosteric enhancers of A₁ adenosine receptors. The thieno-pyridazine core in the target compound may exhibit similar GPCR interactions, though substituents like the m-tolylacetamido group could alter specificity or efficacy.
- The trifluoromethyl group in Compound A might enhance binding to hydrophobic receptor pockets, whereas the amino groups in Compound B could favor polar interactions.
Comparative Data Table
Biological Activity
Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the class of thieno[3,4-d]pyridazines. Its unique bicyclic structure, characterized by the integration of thieno and pyridazine moieties, along with various functional groups, enhances its potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has a molecular formula of and a molecular weight of approximately 366.46 g/mol. Its structural complexity includes:
- Thieno[3,4-d]pyridazine framework : Provides unique electronic properties.
- Acetamido group : Imparts potential for further chemical modifications.
- Carboxylate functionality : Enhances solubility in organic solvents.
The biological activity of this compound is primarily attributed to its interaction with various biological targets such as enzymes and receptors.
Quantitative studies involving binding assays and kinetic analyses are essential to elucidate its mechanism of action in biological systems. The compound is hypothesized to exhibit significant activity against specific targets involved in disease processes, particularly in antibacterial and anticancer contexts.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound possess notable antibacterial properties. The following table summarizes findings from various studies:
Anticancer Activity
The anticancer potential of this compound has also been explored. Notably:
- Cell Line Studies : this compound demonstrated cytotoxic effects against various cancer cell lines.
- Mechanism : It is believed to induce apoptosis through the activation of caspase pathways.
Case Studies
Case Study 1 : A study conducted on the efficacy of similar thienopyridazines showed promising results in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response in tumor reduction.
Case Study 2 : In vitro assays indicated that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains. The study highlighted the importance of structural modifications to enhance bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
